molecular formula C12H20O2 B14184872 Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate CAS No. 919769-05-4

Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate

Cat. No.: B14184872
CAS No.: 919769-05-4
M. Wt: 196.29 g/mol
InChI Key: AEQKOVREIHKIEY-UHFFFAOYSA-N
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Description

Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate: is an organic compound with the molecular formula C12H20O2 . It is a colorless liquid known for its pleasant aroma, often used in the fragrance and flavor industry. The compound is also referred to as terpinyl acetate in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydration of Turpentine: One common method involves the hydration of turpentine in the presence of sulfuric acid and a small amount of emulsifier.

    Industrial Production: Industrially, the compound can be synthesized by the esterification of terpineol with acetic acid in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of other organic compounds.
  • Employed in the study of esterification and hydrolysis reactions.

Biology

  • Investigated for its potential antimicrobial properties.
  • Studied for its effects on various biological pathways.

Medicine

  • Explored for its potential use in pharmaceuticals due to its pleasant aroma and low toxicity.

Industry

Mechanism of Action

Molecular Targets and Pathways

  • The compound exerts its effects primarily through its interaction with olfactory receptors, contributing to its use in fragrances.
  • It may also interact with microbial cell membranes, leading to its antimicrobial properties.

Properties

CAS No.

919769-05-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

propan-2-yl 2-(4-methylcyclohexen-1-yl)acetate

InChI

InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h6,9-10H,4-5,7-8H2,1-3H3

InChI Key

AEQKOVREIHKIEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1)CC(=O)OC(C)C

Origin of Product

United States

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